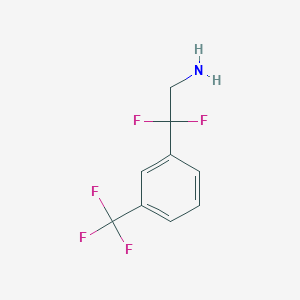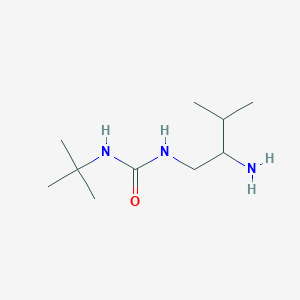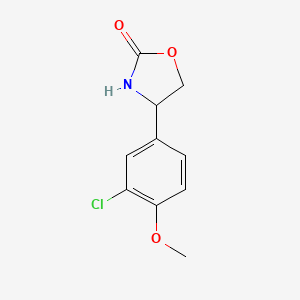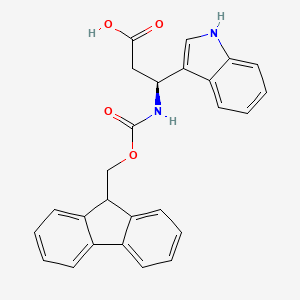![molecular formula C15H23F2NO4 B13530861 8-[(Tert-butoxy)carbonyl]-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylicacid](/img/structure/B13530861.png)
8-[(Tert-butoxy)carbonyl]-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(tert-butoxy)carbonyl]-10,10-difluoro-8-azabicyclo[431]decane-1-carboxylic acid is a complex organic compound that features a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(tert-butoxy)carbonyl]-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core structure in the synthesis of tropane alkaloids . The process often involves the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic scaffold in a stereocontrolled manner .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
8-[(tert-butoxy)carbonyl]-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The Boc protecting group can be removed or substituted under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions, such as the use of trifluoroacetic acid, are employed to remove the Boc protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the removal of the Boc protecting group results in the formation of the free amine.
Applications De Recherche Scientifique
8-[(tert-butoxy)carbonyl]-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid has several applications in scientific research:
Biology: The compound’s structural features make it a valuable tool in studying biological processes and interactions.
Industry: Used in the synthesis of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 8-[(tert-butoxy)carbonyl]-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group plays a crucial role in protecting the amine functionality during chemical reactions, allowing for selective modifications of other parts of the molecule . The compound’s bicyclic structure also contributes to its stability and reactivity in various chemical environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-azabicyclo[3.2.1]octane derivatives: These compounds share a similar bicyclic structure and are used in the synthesis of tropane alkaloids.
Bicyclo[3.3.1]nonanes: These compounds have a different ring structure but are also used in the synthesis of biologically active molecules.
Uniqueness
8-[(tert-butoxy)carbonyl]-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid is unique due to the presence of the Boc protecting group and the difluoro substitution, which enhance its stability and reactivity. These features make it a valuable compound in synthetic organic chemistry and medicinal chemistry.
Propriétés
Formule moléculaire |
C15H23F2NO4 |
|---|---|
Poids moléculaire |
319.34 g/mol |
Nom IUPAC |
10,10-difluoro-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[4.3.1]decane-1-carboxylic acid |
InChI |
InChI=1S/C15H23F2NO4/c1-13(2,3)22-12(21)18-8-10-6-4-5-7-14(9-18,11(19)20)15(10,16)17/h10H,4-9H2,1-3H3,(H,19,20) |
Clé InChI |
SAEPPLNMZXDZAD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2CCCCC(C1)(C2(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13530787.png)




![[(2R)-1-butylpyrrolidin-2-yl]methanamine](/img/structure/B13530830.png)






![O-[(2-chloro-4-fluorophenyl)methyl]hydroxylamine](/img/structure/B13530866.png)
